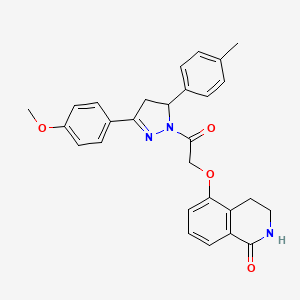

5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

This compound is a pyrazoline-linked dihydroisoquinolinone derivative characterized by a 4-methoxyphenyl and p-tolyl substitution on the pyrazoline ring. The structure features a 3,4-dihydroisoquinolin-1(2H)-one core connected via a 2-oxoethoxy linker to the pyrazoline moiety.

Properties

IUPAC Name |

5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-18-6-8-20(9-7-18)25-16-24(19-10-12-21(34-2)13-11-19)30-31(25)27(32)17-35-26-5-3-4-23-22(26)14-15-29-28(23)33/h3-13,25H,14-17H2,1-2H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSICCUZQIRQXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 497.66 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and various aromatic substituents that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, indicating potential applications in treating several diseases. Key areas of focus include:

- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. The pyrazole moiety is known for its anticancer properties, potentially acting through multiple pathways such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

- Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity against a range of pathogens.

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of pyrazole derivatives. The compound was tested against human cancer cell lines such as H460 (lung cancer) and A549 (lung adenocarcinoma). Results indicated that it exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting effective inhibition of cancer cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| H460 | 12.5 |

| A549 | 10.0 |

Anti-inflammatory Effects

In another study focusing on inflammation, compounds similar to the target molecule demonstrated inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's structure allows it to interact with these enzymes effectively, leading to reduced prostaglandin synthesis .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains. Compounds with similar frameworks were found to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against gram-positive and gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving the treatment of A549 cells with varying concentrations of the compound, significant reductions in cell viability were observed after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations, confirming the compound's role in inducing apoptosis .

Case Study 2: Inhibition of Inflammatory Markers

A study assessing the anti-inflammatory effects demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 levels in vitro. This suggests that the compound could be beneficial for conditions characterized by chronic inflammation .

Scientific Research Applications

Therapeutic Applications

This compound exhibits promising pharmacological activities that can be leveraged for therapeutic purposes:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The structural features of this compound suggest potential interactions with biological targets involved in tumor growth and metastasis. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Properties

The presence of methoxy and phenyl groups in the compound may enhance its anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes.

Antimicrobial Effects

The compound's unique structure may contribute to antimicrobial properties against various pathogens. Preliminary studies suggest that pyrazole derivatives can exhibit activity against bacteria and fungi by disrupting their cellular functions or inhibiting essential metabolic pathways.

Case Studies

Several studies have documented the effects and applications of similar compounds:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a closely related pyrazole derivative showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

In another investigation, a series of pyrazole derivatives were tested for their ability to inhibit COX enzymes. Results indicated that certain modifications to the pyrazole structure enhanced anti-inflammatory effects, suggesting that similar modifications could be explored for the compound .

Case Study 3: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various substituted pyrazoles against common bacterial strains. The findings revealed that compounds with methoxy substitutions exhibited enhanced antibacterial properties compared to unsubstituted analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazoline derivatives reported in the literature, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Observations

The p-tolyl group (also seen in ) could contribute to steric bulk, affecting solubility and metabolic stability.

Linker Diversity :

- The 2-oxoethoxy linker in the target compound differs from thiazole (), thiazolone (), or acetyl () linkers in analogs. This ether-oxygen-containing linker may influence hydrogen-bonding capacity and conformational flexibility.

Biological Activity Trends :

- Pyrazolines with electron-withdrawing groups (e.g., chloro in ) often exhibit stronger antimicrobial activity, while electron-donating groups (e.g., methoxy in the target compound) may modulate CNS activity (e.g., anticonvulsant effects) .

Computational and Structural Analysis: Tools like SHELXL (for X-ray refinement ) and Multiwfn (for wavefunction analysis ) are critical for understanding intermolecular interactions and electronic properties. For example, the dihydroisoquinolinone core in the target compound may engage in hydrogen bonding similar to quinazolinone derivatives .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. For example, 3,5-diaryl-4,5-dihydro-1H-pyrazole intermediates can be prepared by refluxing hydrazine derivatives with diketones in ethanol for 2–4 hours . Subsequent coupling with a dihydroisoquinolinone moiety may require nucleophilic substitution or esterification under anhydrous conditions. Solvent selection (e.g., DMF, dichloromethane) and catalysts (e.g., NaH for deprotonation) are critical for yield optimization . Purification often involves recrystallization from DMF-EtOH (1:1) mixtures .

Q. Which analytical techniques are most effective for verifying structural integrity and purity?

- Methodological Answer:

- Single-crystal X-ray diffraction (XRD): Resolves dihedral angles between aromatic rings and confirms stereochemistry (e.g., pyrazole vs. isoquinoline ring alignment) .

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy vs. methyl groups) and hydrogen bonding via OH/NH shifts .

- FT-IR and FT-Raman: Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) and correlate with computational vibrational spectra .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer:

- Substituent variation: Replace methoxy or p-tolyl groups with electron-withdrawing/donating groups (e.g., chloro, nitro) to assess effects on target binding. For example, 5-aryl-pyrazole derivatives with 4-chlorophenyl groups showed enhanced anticancer activity .

- Biological assays: Use standardized in vitro models (e.g., kinase inhibition assays, cytotoxicity screens) with controls (e.g., doxorubicin for cytotoxicity). Dose-response curves and IC₅₀ calculations are essential .

- Table: Key Substituent Effects

| Substituent (R) | Biological Activity | Reference |

|---|---|---|

| 4-Methoxyphenyl | Antioxidant | |

| p-Tolyl | Anti-inflammatory | |

| 4-Chlorophenyl | Anticancer |

Q. What strategies resolve contradictions in reported bioactivities of structurally similar compounds?

- Methodological Answer:

- Assay standardization: Discrepancies may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Replicate experiments under identical conditions .

- Computational validation: Compare molecular docking results across targets (e.g., COX-2 vs. EGFR) to identify off-target interactions .

- Meta-analysis: Aggregate data from analogs (e.g., pyrazole-isoquinoline hybrids) to isolate substituent-specific trends .

Q. Which computational methods predict target interactions and pharmacokinetic properties?

- Methodological Answer:

- Molecular docking (AutoDock/Vina): Simulate binding to targets like cyclooxygenase-2 (COX-2) or tubulin, using crystal structures from the PDB .

- Quantum chemical calculations (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- ADMET prediction (SwissADME): Estimate logP, bioavailability, and CYP450 interactions to prioritize compounds for in vivo testing .

Experimental Design Considerations

Q. How should researchers design crystallization trials for structural analysis?

- Methodological Answer:

- Solvent screening: Use vapor diffusion with solvents like ethanol/water or DMSO/ether to grow single crystals .

- Temperature control: Crystallize at 90–173 K to minimize thermal motion and improve XRD resolution .

Q. What are the best practices for scaling up synthesis without compromising yield?

- Methodological Answer:

- Catalyst optimization: Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives .

- Flow chemistry: Implement continuous reactors to control exothermic reactions and reduce side products .

Data Contradiction Analysis

Q. How can conflicting results in antioxidant vs. pro-oxidant activities be addressed?

- Methodological Answer:

- Redox potential measurement: Use cyclic voltammetry to quantify electron-donating capacity. Pro-oxidant behavior may correlate with low reduction potentials .

- Cell-based assays: Compare ROS levels in normal vs. cancer cells to contextualize dual effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.